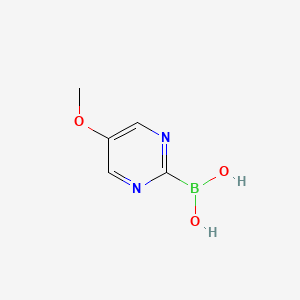

(5-Methoxypyrimidin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Methoxypyrimidin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyrimidine, featuring a boronic acid functional group at the 2-position and a methoxy group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (5-Methoxy-pyrimidin-2-yl)boronsäure umfasst typischerweise die Verwendung von 5-Brom-2-methoxypyrimidin als Ausgangsmaterial. Der Prozess umfasst die folgenden Schritte:

Lithierung: Das 5-Brom-2-methoxypyrimidin wird mit n-Butyllithium in einem wasserfreien Lösungsmittel wie Tetrahydrofuran bei niedrigen Temperaturen behandelt, um das entsprechende Lithium-Zwischenprodukt zu bilden.

Borylierung: Das Lithium-Zwischenprodukt wird dann mit Triisopropylborat umgesetzt, um die Boronsäure-Gruppe einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von (5-Methoxy-pyrimidin-2-yl)boronsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (5-Methoxy-pyrimidin-2-yl)boronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung von (5-Methoxy-pyrimidin-2-yl)boronsäure mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base.

Oxidation: Die Boronsäure-Gruppe kann oxidiert werden, um die entsprechenden Alkohol- oder Phenolderivate zu bilden.

Substitution: Die Methoxygruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen:

Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z. B. Pd(PPh3)4), Basen (z. B. Kaliumcarbonat) und Lösungsmittel (z. B. Toluol oder Ethanol) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Natriumperborat.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Biarylverbindungen: Geformt durch Suzuki-Miyaura-Kupplung.

Alkohole/Phenole: Geformt durch Oxidation der Boronsäure-Gruppe.

Substituierte Pyrimidine: Geformt durch nukleophile Substitution der Methoxygruppe.

Wissenschaftliche Forschungsanwendungen

(5-Methoxy-pyrimidin-2-yl)boronsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Angewendet in der Untersuchung der Enzyminhibition und als Sonde für biologische Assays.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich als Antikrebsmittel.

Industrie: Genutzt bei der Entwicklung fortschrittlicher Materialien und Sensoren aufgrund seiner einzigartigen chemischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von (5-Methoxy-pyrimidin-2-yl)boronsäure bei chemischen Reaktionen beinhaltet die Bildung eines Boronsäurekomplexes mit dem Zielmolekül. In der Suzuki-Miyaura-Kupplung unterliegt die Boronsäure-Gruppe einer Transmetallierung mit einem Palladiumkatalysator, gefolgt von einer reduktiven Eliminierung, um die gewünschte Kohlenstoff-Kohlenstoff-Bindung zu bilden . Die Methoxygruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Reaktivität und Selektivität der Verbindung beeinflusst.

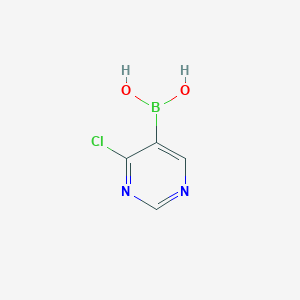

Ähnliche Verbindungen:

- 2-Methoxypyrimidin-5-boronsäure

- 4-Cyclopropyl-6-methoxypyrimidin-5-boronsäure

- 2-Methoxypyridin-5-boronsäure-Pinacolester

Vergleich: (5-Methoxy-pyrimidin-2-yl)boronsäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas, das eine unterschiedliche Reaktivität und Selektivität bei chemischen Reaktionen verleiht. Im Vergleich zu 2-Methoxypyrimidin-5-boronsäure hat es eine andere Position der Boronsäure-Gruppe, was zu Variationen in seinem chemischen Verhalten führt. Das Vorhandensein der Methoxygruppe an der 5-Position unterscheidet sie außerdem von anderen ähnlichen Verbindungen, was ihre Wechselwirkungen und Anwendungen beeinflusst .

Wirkmechanismus

The mechanism of action of (5-Methoxypyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxypyrimidine-5-boronic acid

- 4-Cyclopropyl-6-methoxypyrimidine-5-boronic acid

- 2-Methoxypyridine-5-boronic acid pinacol ester

Comparison: (5-Methoxypyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-Methoxypyrimidine-5-boronic acid, it has a different position of the boronic acid group, leading to variations in its chemical behavior. The presence of the methoxy group at the 5-position also differentiates it from other similar compounds, influencing its interactions and applications .

Eigenschaften

IUPAC Name |

(5-methoxypyrimidin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOLZNBEUMOIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=N1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

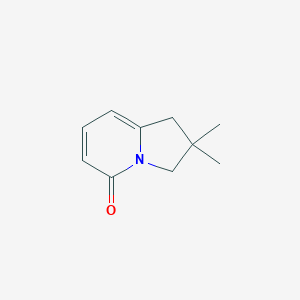

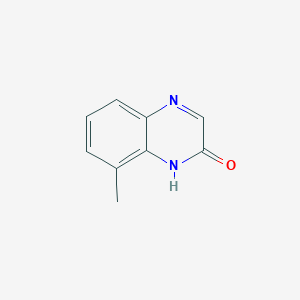

![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)

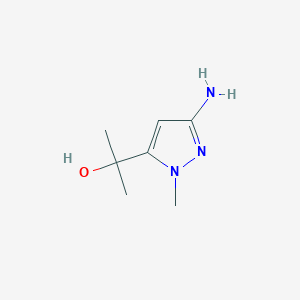

![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)

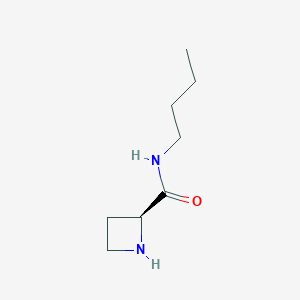

![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)